Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with a formyl group (-CHO) at position 1 and a methyl ester (-COOCH₃) at position 4. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical synthesis. The bicyclic framework enhances rigidity and stability, while the formyl and ester groups provide reactive sites for further functionalization .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h6H,2-5,7H2,1H3 |
InChI Key |
TWZDLUXMPODCOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)C=O |
Origin of Product |
United States |
Preparation Methods
Tandem Reaction Methodology
One of the most efficient approaches involves tandem reactions that allow multiple transformations in a single reaction vessel. This method offers significant advantages:
- Reduced number of isolation and purification steps
- Improved overall yield
- Enhanced atom economy
- Minimized waste generation
The tandem approach typically combines cyclization reactions with functional group transformations to construct the bicyclic framework while simultaneously introducing the formyl and carboxylate functionalities.
Metal-Free Catalysis
Sustainable synthesis methods often employ metal-free catalysis to enhance environmental compatibility. These approaches:
- Reduce environmental impact
- Minimize metal contamination in the final product
- Often operate under milder conditions
- May utilize organocatalysts or acid/base catalysis
Detailed Synthesis Protocols
Cycloaddition-Based Approach
This method relies on cycloaddition chemistry to construct the oxabicyclo[2.2.2]octane core:
- Preparation of Precursor : Synthesis of an appropriately functionalized cyclohexene derivative bearing a pendant alcohol group and an ester functionality
- Intramolecular Cycloaddition : Formation of the oxabicyclic framework through an intramolecular reaction
- Formylation : Introduction of the formyl group at the bridgehead position
The cycloaddition step is typically the key transformation, establishing the bicyclic framework in a stereocontrolled manner.
Functionalization of Preformed Bicyclic Systems
An alternative approach involves:
- Bicyclic Core Formation : Initial construction of the oxabicyclo[2.2.2]octane framework
- Sequential Functionalization : Introduction of the methyl carboxylate and formyl groups through selective transformations
- Functional Group Interconversion : Conversion of precursor functional groups to the required carboxylate and formyl moieties
This approach offers greater flexibility in the sequence of introducing the functional groups but may require more steps overall.
Reaction Conditions and Parameters
The synthesis of this compound typically requires careful control of reaction conditions:
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Temperature | 0-80°C | Influences reaction rate and selectivity |
| Solvent | THF, DCM, Toluene | Affects solubility and reaction kinetics |
| Catalyst | Lewis acids, organocatalysts | Determines reaction pathway and stereoselectivity |
| Reaction Time | 2-24 hours | Impacts conversion and side product formation |
| pH | 5-8 | Critical for stability of intermediates |
The selection of appropriate conditions is crucial for optimizing yield and purity, particularly given the presence of multiple functional groups that could potentially undergo side reactions.
Purification Methods
After synthesis, the compound typically requires purification using:
- Column Chromatography : Often employing silica gel with hexane/ethyl acetate gradient elution
- Recrystallization : From appropriate solvent systems to achieve high purity
- Distillation : For larger scale preparations, vacuum distillation may be employed
The purity of commercially available this compound is typically specified as 95-97%, indicating the effectiveness of these purification methods.
Scale-Up Considerations
When scaling up the synthesis of this compound from laboratory to industrial scale, several factors must be considered:
- Heat Transfer : Larger reaction volumes may require modified heating/cooling systems
- Mixing Efficiency : Ensuring adequate mixing becomes more challenging at scale
- Safety Considerations : Exothermic reactions may require additional control measures
- Solvent Recovery : Implementation of solvent recycling systems for economic and environmental benefits
- Continuous Flow Processing : Potential adaptation of batch processes to continuous flow systems for improved efficiency
Analytical Methods for Product Characterization
The successful synthesis of this compound can be confirmed using various analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the formyl proton (typically δ 9-10 ppm) and methyl ester (δ 3.5-3.8 ppm)
- Mass Spectrometry : Confirms molecular weight (198.22 Da) and fragmentation pattern
- IR Spectroscopy : Identifies characteristic carbonyl stretching frequencies for both the ester and formyl groups
- HPLC : Determines purity and can be used for reaction monitoring
- X-ray Crystallography : Provides definitive structural confirmation if crystalline material can be obtained
Challenges and Limitations
Several challenges may be encountered during the synthesis of this compound:
- Stereoselectivity : Controlling the stereochemistry of the bicyclic framework
- Chemoselectivity : Selective functionalization in the presence of multiple reactive sites
- Stability : The formyl group may be susceptible to oxidation or reduction under certain conditions
- Purification : Separation from structurally similar byproducts can be challenging
- Reproducibility : Ensuring consistent results across different batches
Chemical Reactions Analysis
Types of Reactions: Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the formyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, with the CAS number 2387596-68-9, is a compound that belongs to the bicyclic family of organic compounds. This compound has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)C12CCC(C=O)(CC1)OC2
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 199.09648 | 143.2 |
| [M+Na]+ | 221.07842 | 152.0 |
| [M+NH4]+ | 216.12302 | 155.3 |
| [M+K]+ | 237.05236 | 143.0 |
| [M-H]- | 197.08192 | 141.3 |
Overview of Activities
Research indicates that compounds within the bicyclo[2.2.2]octane family exhibit a range of biological activities, including but not limited to:
- Estrogen receptor-beta agonism
- Antibacterial properties
- Inhibition of myeloperoxidase
- Inhibition of diacylglycerol O-acyltransferase 1 (DGAT1)
These activities suggest that this compound may have therapeutic applications in areas such as cancer treatment and anti-inflammatory therapies .
Case Studies and Research Findings
- Estrogen Receptor Activity : A study published in Nature highlighted that derivatives of bicyclo[2.2.2]octanes could act as selective estrogen receptor modulators (SERMs), which are crucial in developing treatments for hormone-dependent cancers .
- Antibacterial Studies : Research conducted on related compounds showed significant antibacterial activity against various strains, indicating potential for developing new antibiotics from this class of compounds .
- Anti-inflammatory Effects : Compounds derived from marine sources exhibiting similar structures have shown promising anti-inflammatory effects, with IC50 values indicating their effectiveness in inhibiting nitric oxide production in LPS-induced RAW264.7 cells .
Summary of Biological Activity Data
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing bicyclo[2.2.2]octane carboxylate derivatives, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step synthesis starting with piperidine derivatives. For example, ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of organic bases (e.g., LDA) to form intermediates like ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate . Optimization requires controlled temperatures (e.g., −78°C for LDA reactions), solvent selection (THF, toluene), and purification via column chromatography. Yield improvements focus on stoichiometric ratios and inert atmospheres.
Q. How can spectroscopic techniques confirm the structure and purity of bicyclo[2.2.2]octane derivatives?
- Methodology :
- NMR : Key peaks for the bicyclic scaffold include downfield shifts for ester carbonyls (~170 ppm in ) and characteristic splitting for bridgehead protons in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+) and fragmentation patterns .
- IR : Ester C=O stretches (~1740 cm) and formyl C=O (~1680 cm) confirm functional groups .
Q. What functional group transformations are feasible for this compound?
- Methodology :
- Reduction : Catalytic hydrogenation (e.g., PtO/H) reduces cyano groups to aminomethyl derivatives, as seen in methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate synthesis .
- Oxidation : Ketone formation via oxidation of bridgehead positions using KMnO or CrO .
- Substitution : Halogenation (e.g., iodomethyl derivatives) enables further cross-coupling reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bicyclo[2.2.2]octane scaffold in organocatalytic applications?
- Methodology : Computational studies (DFT) assess steric hindrance from the rigid bicyclic structure, which restricts access to the ester carbonyl. Solvent effects (e.g., THF vs. DMSO) modulate electrophilicity. Experimental data show slower reaction kinetics compared to acyclic analogs, requiring elevated temperatures (e.g., 60–80°C) for nucleophilic substitutions .
Q. What strategies resolve contradictions in biological activity data for bicyclo[2.2.2]octane derivatives?
- Methodology :
- SAR Analysis : Compare derivatives with varying substituents (e.g., formyl vs. carbamate) to identify pharmacophore contributions .
- Crystallography : Resolve binding modes using X-ray structures (e.g., host-guest interactions in phosphate cages ).
- Statistical Validation : Apply multivariate analysis to distinguish assay artifacts (e.g., aggregation-based false positives) from true activity .
Q. How can collision cross-section (CCS) data improve LC-MS characterization of bicyclic compounds?
- Methodology :
- Ion Mobility Spectrometry : Compare experimental CCS values (e.g., [M+H]+ = 146.9 Ų) with predicted data (via MOBCAL) to confirm stereochemistry and adduct formation .
- Table :
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]+ | 146.9 |
| [M+Na]+ | 154.8 |
| [M-H]- | 144.5 |
Q. What are the challenges in scaling up enantioselective syntheses of bicyclo[2.2.2]octane derivatives?
- Methodology :
- Catalyst Loading : Chiral ligands (e.g., BINOL derivatives) often require >5 mol%, increasing costs. Micellar catalysis in water reduces catalyst waste .
- Purification : Distillation under reduced pressure avoids thermal decomposition of labile formyl groups .
- Byproduct Management : Monitor Claisen-like rearrangements via inline IR to suppress side reactions .
Data-Driven Analysis
Q. How do substituents at the 4-position affect the compound’s thermal stability?
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
